

What is the chemical structure of Methyl prednisolone-16-carboxylate?

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Compound of Interest

Compound Name:

Methyl prednisolone-16carboxylate

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An In-depth Technical Guide to Methylprednisolone-16-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Methylprednisolone-16-carboxylate, a derivative of the potent synthetic glucocorticoid, methylprednisolone. While direct experimental data on this specific ester is limited in publicly accessible literature, this document extrapolates its probable chemical structure, physicochemical properties, and biological activity based on the well-characterized parent compounds: methylprednisolone and prednisolone-16-carboxylic acid. This guide includes detailed hypothetical experimental protocols for its synthesis and analysis, and a visualization of the presumed glucocorticoid receptor signaling pathway. All quantitative data for related compounds is summarized in structured tables for comparative analysis.

Introduction

Glucocorticoids are a cornerstone in the treatment of a wide array of inflammatory and autoimmune diseases. Methylprednisolone, a synthetic derivative of prednisolone, exhibits enhanced anti-inflammatory potency and reduced mineralocorticoid activity compared to its



parent compound. The modification of the corticosteroid structure, such as through esterification, is a common strategy in drug development to alter pharmacokinetic properties, including duration of action, tissue penetration, and metabolic stability.

Methylprednisolone-16-carboxylate is the methyl ester of prednisolone-16-carboxylic acid. The introduction of a carboxylate group at the C-16 position of the steroid nucleus is a known metabolic pathway and a target for the design of "soft" steroids, which are intended for local action with reduced systemic side effects. Esterification of this carboxylic acid to its methyl ester would likely modify its lipophilicity and, consequently, its absorption, distribution, metabolism, and excretion (ADME) profile.

This guide aims to provide a detailed technical resource on Methylprednisolone-16-carboxylate for researchers and professionals in drug development by consolidating available information on its core structure and related analogues.

Chemical Structure and Identification

Based on its nomenclature and related compounds found in the literature, the chemical structure of Methylprednisolone-16-carboxylate is deduced to be methyl 11β , 17α ,21-trihydroxy- 6α -methyl-3,20-dioxopregna-1,4-diene-16-carboxylate.

Chemical Structure of Methylprednisolone-16-carboxylate:

(Note: This is a simplified 2D representation and does not depict the stereochemistry.)

A closely related chemical entity, methyl 11,17,21-trihydroxy-3,20-dioxopregna-1,4-diene-16-carboxylate, has been assigned the CAS Number 111802-47-2.[1] It is highly probable that this refers to the same compound, without the 6α -methyl group. The structure of the 6α -methylated version is the focus of this guide.

Physicochemical Properties

Specific experimental data for Methylprednisolone-16-carboxylate is not readily available. Therefore, the following tables summarize the known physicochemical properties of its parent compounds, Methylprednisolone and Prednisolone-16-carboxylic acid, to provide an estimated profile.



Table 1: Physicochemical Properties of Methylprednisolone

Property	Value	Reference
CAS Number	83-43-2	[2][3][4]
Molecular Formula	C22H30O5	[5][6][7]
Molecular Weight	374.47 g/mol	[5][7][8]
Appearance	White to off-white crystalline powder	[8]
Melting Point	228-237 °C	[9]
Solubility	Sparingly soluble in alcohol, dioxane, and methanol; slightly soluble in acetone and chloroform; very slightly soluble in ether; practically insoluble in water.	[8]
logP (Octanol/Water)	1.86	

Table 2: Physicochemical Properties of Prednisolone-16-carboxylic acid

Property	Value	Reference
PubChem CID	17756756	[10]
Molecular Formula	C22H28O7	[10]
Molecular Weight	404.45 g/mol	[10]
logP (Octanol/Water)	1.3	
Hydrogen Bond Donor Count	4	[10]
Hydrogen Bond Acceptor Count	7	[10]



Based on these parent compounds, Methylprednisolone-16-carboxylate is expected to be a white crystalline solid with a molecular weight of approximately 418.49 g/mol (for the 6α -methyl version). Its solubility in water is likely to be very low, while it is expected to be soluble in organic solvents like methanol, ethanol, and dichloromethane. The esterification of the carboxylic acid would increase its lipophilicity compared to prednisolone-16-carboxylic acid.

Experimental Protocols Synthesis of Methylprednisolone-16-carboxylate

The synthesis of Methylprednisolone-16-carboxylate can be envisioned as a two-step process: first, the introduction of a carboxylic acid group at the 16-position of a methylprednisolone precursor, followed by esterification. A key intermediate for the synthesis of 16-carboxylate esters is the corresponding 16,17-unsaturated corticosteroid.[11]

Step 1: Synthesis of a 16,17-unsaturated Methylprednisolone Derivative

This can be achieved through the elimination of a 17-acyloxy group from a suitable methylprednisolone precursor.[11]

Step 2: Introduction of the Carboxylate Group

The 16-carboxylate group can be introduced via various methods, one of which involves the 1,3-dipolar cycloaddition of nitrile oxides to the 16,17-double bond of a 1,4,16-pregnatriene-3,20-dione derivative.[12]

Step 3: Esterification of the 16-carboxylic acid

The final step involves the esterification of the 16-carboxylic acid with methanol. A common method for such esterification is the use of diazomethane.[13]

Illustrative Protocol for Esterification:

- Dissolve the prednisolone-16-carboxylic acid derivative in a suitable solvent system, such as a mixture of methanol and dichloromethane.
- Cool the solution in an ice bath.



- Add a freshly prepared ethereal solution of diazomethane dropwise with stirring until a
 persistent yellow color is observed.
- Allow the reaction to proceed for a short period (e.g., 30 minutes) at 0°C.
- Quench the excess diazomethane by the dropwise addition of acetic acid until the yellow color disappears.
- Remove the solvent under reduced pressure.
- Purify the resulting crude product (Methylprednisolone-16-carboxylate) by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane).
- Characterize the final product by spectroscopic methods (1H NMR, 13C NMR, MS, and IR).

Analytical Methods

The analysis of Methylprednisolone-16-carboxylate in biological matrices or pharmaceutical formulations would likely employ high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS).

Illustrative HPLC-MS/MS Protocol:

- Sample Preparation: For biological samples (e.g., plasma, urine), a protein precipitation step
 with a solvent like acetonitrile, followed by liquid-liquid extraction or solid-phase extraction
 (SPE) would be necessary to remove interfering substances.[14]
- Chromatographic Separation:
 - Column: A C18 reversed-phase column is typically used for steroid analysis.
 - Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., acetonitrile or methanol), often with a small amount of an acidifier like formic acid to improve peak shape and ionization efficiency.
 - Flow Rate: Typically in the range of 0.2-0.5 mL/min.



- · Mass Spectrometric Detection:
 - Ionization: Electrospray ionization (ESI) in positive ion mode is generally effective for corticosteroids.
 - Detection Mode: Multiple Reaction Monitoring (MRM) would be used for quantification, monitoring specific precursor-to-product ion transitions for both the analyte and an internal standard. For Methylprednisolone-16-carboxylate, one would expect a precursor ion corresponding to [M+H]+.

Biological Activity and Signaling Pathway

As a derivative of methylprednisolone, Methylprednisolone-16-carboxylate is expected to exert its biological effects primarily through the glucocorticoid receptor (GR).

Glucocorticoid Receptor Signaling Pathway

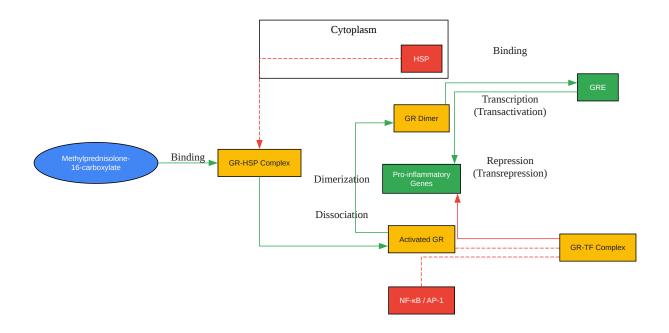
Glucocorticoids diffuse across the cell membrane and bind to the cytosolic GR, which is complexed with heat shock proteins (HSPs).[13] Upon ligand binding, the HSPs dissociate, and the activated GR-ligand complex translocates to the nucleus.[13] In the nucleus, it can act in several ways:

- Transactivation: The GR dimer can bind to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to the increased transcription of anti-inflammatory proteins.
- Transrepression: The GR can interact with and inhibit the activity of pro-inflammatory transcription factors, such as NF-kB and AP-1, thereby downregulating the expression of inflammatory cytokines, chemokines, and adhesion molecules.[15]
- Non-genomic effects: Rapid, non-transcriptional effects have also been described, which are mediated by membrane-bound GR or cytosolic GR interacting with signaling kinases.[9][15]

The introduction of the 16-carboxylate ester may influence the binding affinity to the GR and the pharmacokinetic profile, potentially leading to a "softer" drug with more localized action and faster systemic clearance through hydrolysis to the inactive carboxylic acid.[12]



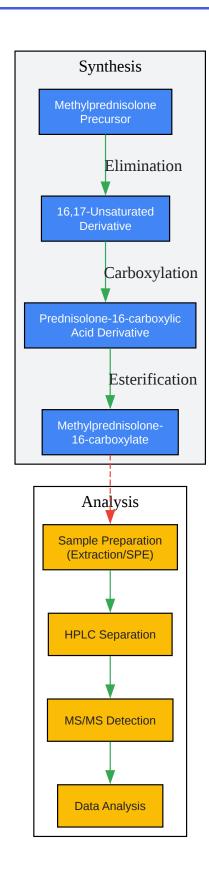
Mandatory Visualizations



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Caption: Glucocorticoid Receptor Signaling Pathway.





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